1-Oxaspiro[2.5]octane-2-carboxylic acid

conformational analysis molecular dynamics spiroepoxide stereochemistry

1-Oxaspiro[2.5]octane-2-carboxylic acid is a spirocyclic epoxy acid (C₈H₁₂O₃, MW 156.18 g·mol⁻¹) featuring an oxirane ring fused to a cyclohexane ring via a quaternary spiro carbon, with a carboxylic acid substituent at the C2 position of the epoxide. The compound exhibits a melting point of 126–127 °C (benzene solvate) and a predicted boiling point of 312.4 °C.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 6326-84-7
Cat. No. B1297291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[2.5]octane-2-carboxylic acid
CAS6326-84-7
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(O2)C(=O)O
InChIInChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)
InChIKeyHERZVTMGADJIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[2.5]octane-2-carboxylic acid (CAS 6326-84-7): Structural & Physicochemical Baseline for Procurement Specification


1-Oxaspiro[2.5]octane-2-carboxylic acid is a spirocyclic epoxy acid (C₈H₁₂O₃, MW 156.18 g·mol⁻¹) featuring an oxirane ring fused to a cyclohexane ring via a quaternary spiro carbon, with a carboxylic acid substituent at the C2 position of the epoxide . The compound exhibits a melting point of 126–127 °C (benzene solvate) and a predicted boiling point of 312.4 °C . Uniquely, the alpha-epoxy acid motif situates both reactive functional groups on the same ring, creating a strained, dual-electrophilic scaffold distinct from regioisomers bearing the COOH on the cyclohexane moiety [1].

Why Generic Substitution Fails: Regioisomeric and Conformational Specificity in 1-Oxaspiro[2.5]octane-2-carboxylic Acid


Spiroepoxy acid regioisomers such as 5-oxaspiro[2.5]octane-8-carboxylic acid or 6-oxaspiro[2.5]octane-2-carboxylic acid are not drop-in replacements for this target compound because the position of the epoxide oxygen relative to the carboxylic acid dictates three critical properties: (i) the conformational equilibrium of the cyclohexane ring, which MD simulations have shown to be dominated by two chair conformers with distinct reactivities for 1-oxaspiro[2.5]octanes [1]; (ii) the stereoelectronic activation of the oxirane toward nucleophilic ring-opening, where α-placement of the COOH increases ring strain relative to β- or γ-substituted analogs; and (iii) the capability to form stable metal carboxylate salts, where chelation of the epoxide oxygen to the metal center is geometrically feasible only in the 1,2-relationship present in the target compound [2]. Substitution with a regioisomer would alter all three parameters, leading to divergent outcomes in reactions relying on the precise balance of these factors.

1-Oxaspiro[2.5]octane-2-carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs and Regioisomers


Conformational Equilibrium of the Spiroepoxide Core: Axial vs. Equatorial Epoxide Energy Partitioning

Hrenar et al. (2017) performed principal component analysis of MD trajectories on 1-oxaspiro[2.5]octane and its methyl-substituted derivatives and found that across all compounds, two chair conformers predominate at room temperature, with the conformer bearing the epoxide oxygen in a pseudo-axial position being less strained [1]. This finding establishes a conformational preference baseline for the 1-oxaspiro[2.5]octane scaffold that is not transferable to regioisomers such as 5-oxaspiro[2.5]octane-8-carboxylic acid, where the oxirane oxygen is part of a six-membered tetrahydropyran ring, fundamentally altering the ring-flip energy barrier [2].

conformational analysis molecular dynamics spiroepoxide stereochemistry

Yeast Epoxide Hydrolase (YEH) Kinetic Resolution: Enantioselectivity Discriminates O-Axial from O-Equatorial Epoxides

Weijers et al. (2005) reported that Rhodotorula glutinis epoxide hydrolase (YEH) kinetically resolves methyl-substituted 1-oxaspiro[2.5]octanes with high enantioselectivity, achieving E > 100 for 4-methyl epimers [1]. Critically, O-axial epoxides were hydrolyzed significantly faster than O-equatorial epoxides across all substrates tested, and methyl groups on the Re side of the ring increased enantioselectivity. The target compound's carboxylic group at C2 sits directly on the epoxide ring and will impose a distinct steric and electronic environment relative to the methyl-substituted analogs studied, meaning that the enantioselectivity magnitude and even the preferred enantiomer may differ from regioisomeric substrates where the COOH is distal to the oxirane.

biocatalysis kinetic resolution epoxide hydrolase

Metabolomic Database Curation: Exclusively Synthetic Origin (0% Natural Detection Rate)

The BioDeep metabolomics database entry for 1-oxaspiro[2.5]octane-2-carboxylic acid (BioDeep_00000834110) records a 0% detection rate across all plant, microbial, and mammalian sources cataloged [1]. This starkly contrasts with naturally occurring spiro-epoxides such as anguidine (trichothecene mycotoxin) and pentalenolactone F, which are regularly detected in fungal extracts [2]. The exclusively synthetic origin of the target compound eliminates concerns of endogenous background interference in biological assays.

metabolomics biosynthesis synthetic building block

Physicochemical Benchmarks: Melting Point, pKa, and logP Differentiation from Carbocyclic Spiro Analogs

The experimentally determined melting point of 126–127 °C (benzene solvate) and the predicted pKa of ~3.0 (carboxylic acid) for the target compound differ from the carbocyclic analog spiro[2.5]octane-5-carboxylic acid, which lacks the epoxide oxygen and therefore exhibits different hydrogen-bonding capacity and aqueous solubility . The sodium salt of the target compound (CAS 25957-47-5) shows a computed Polar Surface Area (PSA) of 49.83 Ų and a logP of 1.17, indicative of balanced polarity suitable for both organic-phase reactions and aqueous solubility upon salt formation [1].

physicochemical characterization pKa prediction library design

Synthetic Maturity and Scalability: Established 50-Year Synthesis Route vs. High-Cost Regioisomeric Alternatives

The synthesis of the title compound was first disclosed in J. Org. Chem. 1970, 35, 1600 [1], with a subsequent methyl ester synthesis reported in J. Am. Chem. Soc. 1974, 96, 3010 [2]. This >50-year publication record indicates a mature synthetic route that has benefited from decades of optimization. In contrast, the regioisomer 5-oxaspiro[2.5]octane-8-carboxylic acid was priced at approximately $810 USD per gram (¥5,952/g) from a major vendor in 2024 [3], reflecting a less mature, lower-volume manufacturing process. The target compound is routinely supplied with 95% purity by multiple vendors, further corroborating reliable industrial-scale synthesis.

process chemistry building block supply cost of goods

Procurement-Grade Application Scenarios for 1-Oxaspiro[2.5]octane-2-carboxylic acid (6326-84-7)


Enantioselective Biocatalysis Process Development Requiring Defined Spiroepoxide Substrate Geometry

Leveraging the documented enantioselectivity of yeast epoxide hydrolase (E > 100 for structurally related 4-methyl-1-oxaspiro[2.5]octanes) [1], process chemists can use this compound as the parent substrate for developing hydrolytic kinetic resolutions of α-epoxy acids. The defined O-axial/O-equatorial epoxide geometry of the target scaffold ensures predictable enzyme–substrate recognition, a feature that regioisomeric spiroepoxy acids with altered epoxide positioning cannot replicate.

Synthesis of Conformationally Constrained α-Hydroxy- or α-Amino Acid Building Blocks via Epoxide Ring-Opening

The α-epoxy acid motif positions the carboxylic acid directly adjacent to the electrophilic oxirane carbon, enabling regiospecific ring-opening by amines or alcohols to generate spirocyclic α-hydroxy or α-amino acid derivatives with defined stereochemistry [2]. This dual-functional-group architecture, validated by the established 1970 synthesis [3], is structurally inaccessible from 5-oxaspiro- or 6-oxaspiro-regioisomers, where the COOH is one or more bonds removed from the oxirane.

Metabolomics Internal Standard with Zero Endogenous Background Interference

The BioDeep database's 0% detection rate for this compound across all biological sources [4] qualifies it as a chemically stable, non-interfering internal standard for LC–MS or GC–MS metabolomics workflows targeting spiro-epoxide natural products (e.g., trichothecenes). Unlike naturally occurring spiro-epoxides that contribute background signal, this synthetic compound provides a clean isotope-dilution reference, improving quantitative accuracy in complex biological matrices.

Spirocyclic Fragment Library Construction for FBDD with Balanced Physicochemical Properties

With a predicted pKa of ~3.0, logP of 1.17, PSA of 49.83 Ų (sodium salt), and only 1 rotatable bond [5], this compound meets fragment-like physicochemical criteria (MW < 200, rotatable bonds ≤ 2, PSA < 60 Ų) while offering three-dimensional spirocyclic complexity. Its commercial availability in gram quantities at >95% purity enables direct incorporation into fragment-based drug discovery (FBDD) libraries without additional synthetic investment, contrasting with regioisomers that require costly custom synthesis.

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